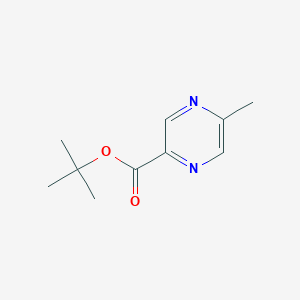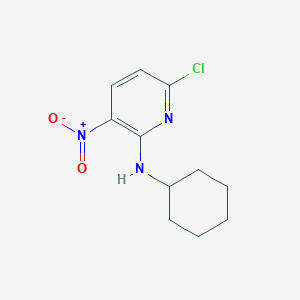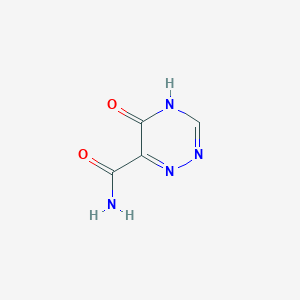![molecular formula C10H14N4S B8691091 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine CAS No. 113501-26-1](/img/structure/B8691091.png)
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine
Overview
Description
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine is a compound that features an imidazo[1,2-b]pyridazine moiety. This moiety is known for its presence in various bioactive molecules and has been explored for its potential therapeutic applications, particularly in medicinal chemistry .
Preparation Methods
The synthesis of 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine typically involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This reaction is often carried out under mild conditions to achieve moderate to high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine involves its interaction with molecular targets such as kinases. The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, inhibiting their activity. This inhibition can lead to the suppression of cell growth and proliferation, particularly in cancer cells . The compound’s effects are mediated through various signaling pathways, including those involving transforming growth factor-beta activated kinase (TAK1) .
Comparison with Similar Compounds
2-(Imidazo[1,2-b]pyridazin-6-ylthio)-N,N-dimethylethanamine can be compared to other imidazo[1,2-b]pyridazine derivatives, such as:
Ponatinib: A kinase inhibitor used in cancer therapy.
Takinib: Another TAK1 inhibitor with similar properties but different potency.
The uniqueness of this compound lies in its specific substitutions, which dictate its selectivity and potency towards certain kinases .
Properties
CAS No. |
113501-26-1 |
|---|---|
Molecular Formula |
C10H14N4S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-imidazo[1,2-b]pyridazin-6-ylsulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14N4S/c1-13(2)7-8-15-10-4-3-9-11-5-6-14(9)12-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
DALKKCBNKVLXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NN2C=CN=C2C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-](/img/structure/B8691009.png)





![Ethyl 4-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B8691036.png)






![N-[2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl]acetamide](/img/structure/B8691084.png)
